molecular formula C10H17ClN2 B8136058 (4-Isopropylbenzyl)hydrazine hydrochloride

(4-Isopropylbenzyl)hydrazine hydrochloride

Cat. No.: B8136058
M. Wt: 200.71 g/mol
InChI Key: OHWJDNXCLZIIMR-UHFFFAOYSA-N
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Description

(4-Isopropylbenzyl)hydrazine hydrochloride is a chemical compound that belongs to the class of hydrazine derivatives. It is commonly used in various fields such as medical research, environmental research, and industrial research. The compound has the molecular formula C10H17ClN2 and a molecular weight of 200.71 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Isopropylbenzyl)hydrazine hydrochloride typically involves the reaction of an appropriate hydrazide with an aldehyde or ketone. One common method is the condensation reaction of an appropriate hydrazide (such as nicotinic or isonicotinic hydrazide) with an aldehyde (such as 2,3- or 2,4-dihydroxybenzaldehyde) in methanol or ethanol . This reaction is usually carried out under mild conditions and can be monitored using various spectroscopic techniques.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar condensation reactions. The process may include additional purification steps such as recrystallization to achieve the desired purity and yield. The compound is typically stored in a dark place, under an inert atmosphere, and at room temperature to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

(4-Isopropylbenzyl)hydrazine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding hydrazones.

    Reduction: It can be reduced to form alkanes through the Wolff-Kishner reduction, which involves the reaction of hydrazones with a base and heat

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine moiety acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: The Wolff-Kishner reduction typically uses hydrazine and a strong base such as potassium hydroxide in a high boiling point solvent like ethylene glycol

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Hydrazones

    Reduction: Alkanes

    Substitution: Various substituted hydrazine derivatives

Scientific Research Applications

(4-Isopropylbenzyl)hydrazine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of hydrazones and other derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and cytotoxic properties.

    Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of various chemical intermediates and as a stabilizer in certain industrial processes.

Mechanism of Action

The mechanism of action of (4-Isopropylbenzyl)hydrazine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrazones with aldehydes and ketones, which can then undergo further chemical transformations. These interactions can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Hydralazine: A hydrazine derivative used as an antihypertensive agent

    Phenylhydrazine: Another hydrazine derivative used in the synthesis of various organic compounds.

Uniqueness

(4-Isopropylbenzyl)hydrazine hydrochloride is unique due to its specific structural features, such as the presence of an isopropyl group attached to the benzyl moiety

Properties

IUPAC Name

(4-propan-2-ylphenyl)methylhydrazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2.ClH/c1-8(2)10-5-3-9(4-6-10)7-12-11;/h3-6,8,12H,7,11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHWJDNXCLZIIMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CNN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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